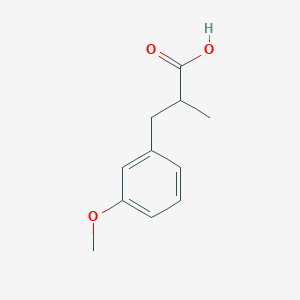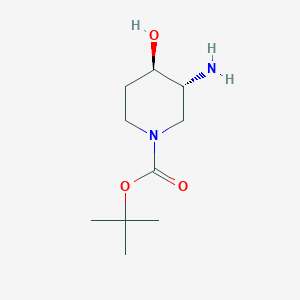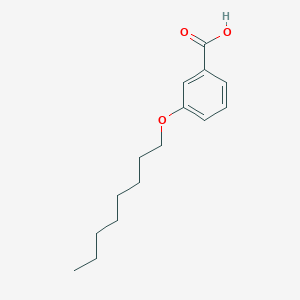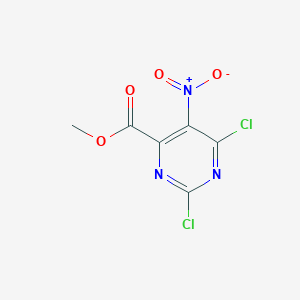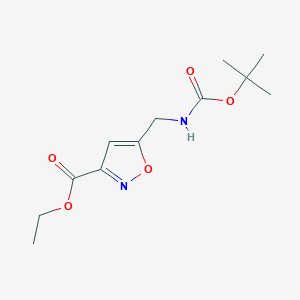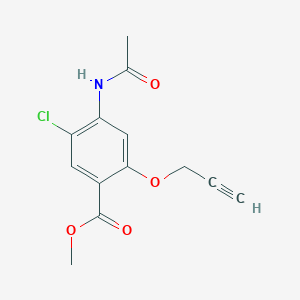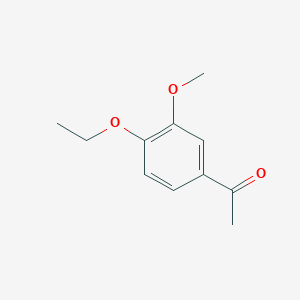
2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride is an important D-glucopyranose derivative . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer .
Synthesis Analysis
The synthesis of 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride involves the addition of 19.4g of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate to 500mL of acetone, and the subsequent addition of 18.7g of N-bromosuccinyl in batches with stirring . The reaction is carried out at 25°C for 0.5h .Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride is represented by the formula C34H35FO5 . Its IUPAC name is 2,3,4,6-tetra-O-benzyl-D-glucopyranosyl fluoride .Chemical Reactions Analysis
The reaction of tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate, as a glycosyl donor, with hydroquinone was initiated by catalytic amounts of trimethylsilyl trifluoromethanesulfonate (TMSOTf), resulting in 4-hydroxyphenyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside with high stereoselectivity and yield, and then to α-arbutin quantitatively after deprotection .Physical And Chemical Properties Analysis
2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride has a molecular weight of 542.65 . It should be stored at a temperature between 28 C .Applications De Recherche Scientifique
Organic Synthesis
This compound is useful in organic synthesis . It enables the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives .
Glucosylation Reactions
2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride is an important D-glucopyranose derivative for glucosylation . Glucosylation is a type of glycosylation, which is a critical function in biology and involves attaching a glucosyl group to a molecule .
Preparation of α-glucopyranosyl Chloride
This compound can be used in the preparation of α-glucopyranosyl chloride . α-glucopyranosyl chloride is a useful intermediate in the synthesis of various glucosides and can be used in a variety of chemical reactions .
Synthesis of 1-C-α-D-glucopyranose Derivatives
2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride can also be used in the synthesis of 1-C-α-D-glucopyranose derivatives . These derivatives have a wide range of applications in the field of medicinal chemistry .
Intermediate for Voglibose/Dapagliflozin
This compound serves as an intermediate in the synthesis of Voglibose and Dapagliflozin . Voglibose is an alpha-glucosidase inhibitor used for lowering post-prandial blood glucose levels in people with diabetes mellitus. Dapagliflozin is a medication for the treatment of type 2 diabetes .
Preparation of Important D-glucopyranosyl Derivatives
It can be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions . These derivatives can be used in a variety of research applications, including the study of carbohydrate-protein interactions, the development of new pharmaceuticals, and the synthesis of new materials .
Mécanisme D'action
Target of Action
It’s known that this compound is a crucial intermediate in organic synthesis , often used in the formation of glucosides .
Mode of Action
The compound acts as an intermediate for glucosylation couplings . It’s converted into other derivatives using various reagents in the presence of a base . The exact interaction with its targets and the resulting changes depend on the specific reaction conditions and the compounds it’s being reacted with.
Biochemical Pathways
It’s used in the synthesis of important d-glucopyranosyl derivatives , which can be involved in various biochemical pathways depending on the final product.
Pharmacokinetics
As an intermediate in organic synthesis , its bioavailability would depend on the final compound it’s used to produce.
Result of Action
The molecular and cellular effects of 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride’s action would depend on the specific reactions it’s involved in and the final compounds it’s used to produce .
Action Environment
The action, efficacy, and stability of 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds or reagents . For instance, it’s stored at temperatures between 28°C to maintain its stability .
Propriétés
IUPAC Name |
(2S,3R,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXIKNZDQVSBCO-BGSSSCFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447063 |
Source


|
| Record name | 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78153-79-4 |
Source


|
| Record name | 2,3,4,6-Tetra-O-benzyl-beta-D-glucopyranosyl Fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



